Methyl 3-amino-3-methyl-azetidine-1-carboxylate Methyl 3-amino-3-methyl-azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17198603
InChI: InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3
SMILES:
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

Methyl 3-amino-3-methyl-azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17198603

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-3-methyl-azetidine-1-carboxylate -

Specification

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name methyl 3-amino-3-methylazetidine-1-carboxylate
Standard InChI InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3
Standard InChI Key NCARJCUNQIWLJR-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C1)C(=O)OC)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The azetidine ring in methyl 3-amino-3-methyl-azetidine-1-carboxylate adopts a puckered conformation, with the methyl and amino groups at the 3-position introducing steric and electronic effects that influence reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₂
Molecular Weight144.17 g/mol
IUPAC Namemethyl 3-amino-3-methylazetidine-1-carboxylate
SMILES NotationCC1(N)CN(C(=O)OC)C1
X-ray Crystal SystemTriclinic (related derivatives)

The ester group at position 1 enhances solubility in organic solvents, while the amino group at position 3 participates in intramolecular hydrogen bonding with the N-oxide moiety in oxidized derivatives .

Spectroscopic Signatures

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Signals at δ 6.76 ppm (carbamate NH) and δ 11.60 ppm (amide NH) indicate strong hydrogen bonding .

    • ¹³C NMR: Carbonyl carbons resonate at ~156–160 ppm, characteristic of azetidine carboxylates .

  • IR Spectroscopy: Stretching vibrations at 3369 cm⁻¹ (carbamate NH) and 3245 cm⁻¹ (amide NH) confirm hydrogen-bonding interactions .

Synthesis and Derivatization

Primary Synthetic Routes

Methyl 3-amino-3-methyl-azetidine-1-carboxylate is synthesized via cyclization and functionalization strategies:

  • Ring-Closing Metathesis: Azetidine precursors undergo cyclization using Grignard reagents or organometallic catalysts .

  • Oxidation of Azetidines: Treatment with meta-chloroperbenzoic acid (mCPBA) introduces N-oxide functionalities while preserving stereochemistry .

  • Carboxylation: Esterification of azetidine amines with methyl chloroformate yields the carboxylate derivative.

Example Procedure:
Azetidine precursors (5 mmol) in THF react with Grignard reagents (1.1 eq.) at −78°C, followed by warming to room temperature. Quenching with NH₄Cl and purification via flash chromatography yields the target compound .

Key Derivatives

DerivativeMolecular FormulaKey Difference
tert-Butyl 3-amino-3-methylazetidine-1-carboxylateC₉H₁₈N₂O₂tert-Butyl ester instead of methyl
trans-3-Benzyloxycarbonylamino-1-methyl-azetidine-1-oxideC₁₃H₁₇N₃O₄N-oxide and benzyl carbamate groups

The tert-butyl analog exhibits enhanced stability under acidic conditions due to steric protection of the ester group .

Physicochemical and Pharmacological Profile

Physicochemical Properties

PropertyValueMethod/Source
Density1.062 g/cm³ (predicted)Computational modeling
Boiling Point242.5°C (predicted)QSPR analysis
pKa8.29 ± 0.20Potentiometric titration
LogP0.45HPLC determination

The compound’s low partition coefficient (LogP) suggests moderate hydrophilicity, favoring aqueous solubility in physiological environments.

Analytical Characterization Techniques

X-ray Crystallography

In related N-oxide derivatives, X-ray structures reveal:

  • Intermolecular H-bonds: Between N-oxide oxygen and carbamate NH (d = 1.87–1.90 Å) .

  • Co-crystallization with Water: Hydrated forms stabilize lattice structures through O–H···O interactions .

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers (Rₜ = 8–12 min).

  • TLC: Rf = 0.21 in CH₃CN/MeOH/NH₄OH (20:20:1) .

Challenges and Future Directions

Synthetic Limitations

  • Stereochemical Control: Achieving trans selectivity in N-oxide formation requires precise reaction conditions (e.g., −78°C, anhydrous CH₂Cl₂) .

  • Stability Issues: Azetidine N-oxides decompose on silica gel chromatography, necessitating alternative purification methods .

Emerging Applications

  • Peptide Mimetics: Rigid azetidine scaffolds replace flexible peptide bonds to enhance metabolic stability.

  • Kinase Inhibitors: Derivatives show promise in targeting ATP-binding pockets due to conformational restraint .

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